molecular formula C6H12N4O B13735972 1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol CAS No. 359842-08-3

1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol

Cat. No.: B13735972
CAS No.: 359842-08-3
M. Wt: 156.19 g/mol
InChI Key: LGFSKVDEPRIHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol can be synthesized through the reaction of formaldehyde and ammonia. The reaction typically occurs under acidic conditions, leading to the formation of the compound through a series of condensation reactions .

Industrial Production Methods

In industrial settings, the production of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol involves the use of large-scale reactors where formaldehyde and ammonia are reacted under controlled conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxidized products, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol involves its ability to form stable complexes with various metal ions and its role as a cross-linking agent. The compound interacts with molecular targets such as enzymes and metal ions, leading to the stabilization of certain chemical structures and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol is unique due to its cage-like structure, which imparts stability and reactivity in various chemical environments. Its ability to form stable complexes with metal ions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

CAS No.

359842-08-3

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decan-2-ol

InChI

InChI=1S/C6H12N4O/c11-6-9-2-7-1-8(4-9)5-10(6)3-7/h6,11H,1-5H2

InChI Key

LGFSKVDEPRIHEV-UHFFFAOYSA-N

Canonical SMILES

C1N2CN3CN1CN(C2)C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.